molecular formula C12H11N5O B12544235 Pyrimido[4,5-b]quinolin-5(10H)-one, 2,4-diamino-10-methyl- CAS No. 154016-32-7

Pyrimido[4,5-b]quinolin-5(10H)-one, 2,4-diamino-10-methyl-

Cat. No.: B12544235
CAS No.: 154016-32-7
M. Wt: 241.25 g/mol
InChI Key: PQCNSJFEGYRSRG-UHFFFAOYSA-N
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Description

Pyrimido[4,5-b]quinolin-5(10H)-one, 2,4-diamino-10-methyl- is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structural properties, making it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrimido[4,5-b]quinolin-5(10H)-one, 2,4-diamino-10-methyl- typically involves the oxidative coupling of 5,5′-arylmethylenebis-(6-alkylamino-3-methyluracils) with diethyl azodiformate . This reaction is carried out under specific conditions to ensure the formation of the desired product. The process involves the condensation of 6-alkylamino-3-methyluracils and arenecarbaldehydes, followed by oxidative coupling.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis process can be scaled up using standard organic synthesis techniques, ensuring the availability of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

Pyrimido[4,5-b]quinolin-5(10H)-one, 2,4-diamino-10-methyl- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carbonyl compounds.

    Reduction: Dihydro derivatives.

Scientific Research Applications

Mechanism of Action

The specific mechanism of action for Pyrimido[4,5-b]quinolin-5(10H)-one, 2,4-diamino-10-methyl- is not well-documented. its effects are likely mediated through interactions with molecular targets and pathways involved in cellular processes, such as oxidative stress and enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrimido[4,5-b]quinolin-5(10H)-one, 2,4-diamino-10-methyl- stands out due to its specific structural properties and its applications in both biological imaging and cancer research. Its ability to act as a fluorescent probe and its potential as an enzyme inhibitor make it a unique compound in scientific research.

Properties

CAS No.

154016-32-7

Molecular Formula

C12H11N5O

Molecular Weight

241.25 g/mol

IUPAC Name

2,4-diamino-10-methylpyrimido[4,5-b]quinolin-5-one

InChI

InChI=1S/C12H11N5O/c1-17-7-5-3-2-4-6(7)9(18)8-10(13)15-12(14)16-11(8)17/h2-5H,1H3,(H4,13,14,15,16)

InChI Key

PQCNSJFEGYRSRG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C3=C(N=C(N=C31)N)N

Origin of Product

United States

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